[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone

Analytical reference standard Pharmaceutical impurity profiling Quality control

Analytical labs validating pharmacopeial HPLC methods for β-lactam antibiotics need system suitability standards with defined purity and reproducible retention. This compound (≥95% purity) elutes between polar acid and hydrophobic dimeric impurities, enabling precise spike recovery quantification. Its pyrrolidine amide moiety provides distinct H-bond acceptor capacity vs. acid/glycine analogs, reducing baseline interference and improving method precision.

Molecular Formula C15H14ClFN2O2
Molecular Weight 308.74
CAS No. 288317-52-2
Cat. No. B2791958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone
CAS288317-52-2
Molecular FormulaC15H14ClFN2O2
Molecular Weight308.74
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC3
InChIInChI=1S/C15H14ClFN2O2/c1-9-12(15(20)19-7-2-3-8-19)14(18-21-9)13-10(16)5-4-6-11(13)17/h4-6H,2-3,7-8H2,1H3
InChIKeyAFLQFSAXRLNXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone (CAS 288317-52-2): A High-Purity Isoxazole Building Block for Pharmaceutical R&D and Impurity Profiling


The compound [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone (CAS 288317-52-2) is a synthetic heterocyclic amide featuring a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole core linked to a pyrrolidine ring via a methanone bridge [1]. With a molecular weight of 308.73 g/mol and a computed XLogP3 of 3.1, it belongs to a class of fluorinated isoxazole derivatives frequently employed as key intermediates in medicinal chemistry and as reference standards for β‑lactam antibiotic impurity profiling .

Why Generic Isoxazole Analogs Cannot Substitute [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone in Critical Applications


Despite superficial structural similarities, isoxazole-based building blocks with different substituents exhibit markedly divergent reactivity, solubility, and biological target engagement. For instance, the pyrrolidine amide moiety in this compound confers distinct hydrogen‑bond acceptor capacity and conformational rigidity compared to the more polar carboxylic acid or flexible glycine amide analogs commonly encountered as flucloxacillin impurities [1]. Such differences directly impact chromatographic retention time, metabolic stability, and off‑target activity; thus, unvalidated substitution introduces uncontrolled variability in analytical methods or lead optimization campaigns. It should be noted that high‑strength head‑to‑head biological potency data for this specific compound versus its closest analogs are not publicly available, placing greater weight on physicochemical and quality‑control differentiators. The quantitative evidence below substantiates why this specific compound merits prioritized selection over its closest commercially available relatives.

Quantitative Differentiation Guide for [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone vs. Closest Analogs


Verified 95% Purity vs. 90% Generic Grade: Direct Impact on Analytical Sensitivity and Impurity Limit Tests

Commercially available batches of the target compound are certified at ≥95% purity (HPLC) by AKSci , whereas a common alternative supplier (Leyan) lists only 90% purity for the identical CAS number . The 5% absolute purity difference translates to a 2‑fold reduction in the maximum potential total impurity burden (5% vs. 10%), a critical advantage when the compound is employed as a reference standard in HPLC‑UV impurity limit tests where co‑eluting contaminants degrade signal‑to‑noise and baseline resolution.

Analytical reference standard Pharmaceutical impurity profiling Quality control

XLogP3 3.1 Lipophilicity vs. More Polar Carboxylic Acid Analogs: Consequences for Membrane Permeability and Metabolic Profile

The computed XLogP3 of the target compound is 3.1 [1], placing it within the optimal logP range (1–4) for passive membrane permeability and oral bioavailability. In contrast, the closest commercially available analog, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (Flucloxacillin Imp. D, MW 255.63, C₁₁H₇ClFNO₃), bears an ionizable carboxylic acid group that reduces its estimated logP to approximately 1.2 and adds one hydrogen‑bond donor . The ΔlogP of ~1.9 units predicts a roughly 80‑fold lower PAMPA permeability for the acid, directly impacting intracellular exposure in whole‑cell assays.

Drug design Physicochemical profiling Lead optimization

Pyrrolidine Amide vs. Glycine Conjugate: Differentiated Hydrogen‑Bonding and Metabolic Vulnerability

The target compound contains a pyrrolidine amide with zero hydrogen‑bond donors and four acceptors, while the glycine conjugate analog (flucloxacillin impurity F, CAS 866150-92-7) possesses two hydrogen‑bond donors (amide NH and carboxylic acid OH) [1]. This difference in H‑bond donor count alters the compound's ability to engage biological targets; cytochrome P450 isoforms preferentially oxidize the pyrrolidine ring rather than hydrolyzing a labile glycine‑amide bond. Empirical stability data from forced degradation studies of related flucloxacillin impurities indicate that the pyrrolidine‑containing sidechain degrades approximately 3–5 times slower under acidic and neutral conditions compared to the glycine adduct [2].

Structural biology Metabolic stability Off-target selectivity

Optimal Research and Industrial Application Scenarios for [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone


HPLC Impurity Reference Standard for Flucloxacillin/Cloxacillin Pharmaceutical Quality Control

The compound's defined purity (≥95%) and unique chromatographic retention (eluting between the polar acid impurity and the more hydrophobic dimeric impurities) make it an ideal system suitability standard for HPLC methods described in pharmacopeial monographs. Its use as a spike control directly quantifies method precision, leveraging the 5% purity advantage over generic 90% grades to reduce baseline interference .

Metabolic Stability Probe in Early Drug Discovery for CNS‑Penetrant Lead Series

With a logP of 3.1 and zero H‑bond donors, the compound represents a privileged fragment for CNS drug design. Its structural features can be incorporated into lead compounds to improve passive permeability, while its differential metabolic fate vs. glycine and acid analogs provides a valuable probe for structure‑metabolism relationship studies in hepatocyte assays [1].

Chemical Biology Tool for Selective Kinase or GPCR Profiling Panels

The pyrrolidine amide moiety may engage specific kinase hinge regions or GPCR allosteric sites that are inaccessible to the more polar acid or glycine congeners. The compound can be used as a core scaffold for further derivatization, with its logP and H‑bond profile offering a starting point for optimizing selectivity against closely related off‑targets, as inferred from in silico docking campaigns [2].

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